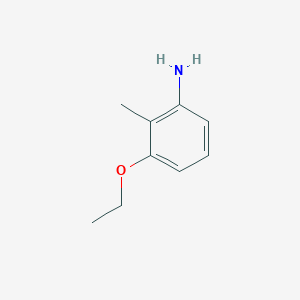

![molecular formula C10H14ClN B3045722 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride CAS No. 112610-03-4](/img/structure/B3045722.png)

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Übersicht

Beschreibung

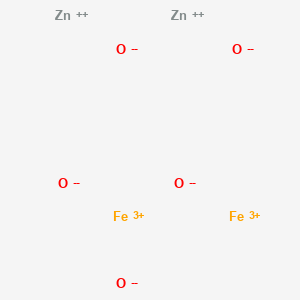

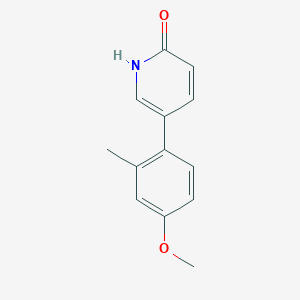

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the CAS Number: 112610-03-4 . It has a molecular weight of 183.68 . It is a solid substance stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N.ClH/c1-2-7-10-9 (5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H . This suggests that the molecule binds to brain cells by interacting with the hydroxyl group on the cyclohexane ring and amino acids such as dopamine and histone h3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.03250061035156 g/cm3 . The storage temperature is normal, and it should be kept in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Neuronal Nitric Oxide Synthase Inhibition

One significant application of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives is their role as inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds have been evaluated for their potential therapeutic application in neuropathic pain relief. For example, a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives showed potent and selective inhibition of human neuronal NOS (Annedi et al., 2012).

X-ray Diffraction and Crystallization

The compound has been studied for its crystallization properties. 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, a related compound, was found to crystallize in an orthorhombic system, providing insights into the structural properties of these compounds (Macías et al., 2011).

Solid-Phase Synthesis

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This approach is crucial for producing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, indicating its importance in drug discovery and medicinal chemistry (Boeglin et al., 2007).

Novel Tetrahydro-1-benzazepine Derivatives

Research has been conducted to develop novel methods to access tetrahydro-1H-benzo[b]azepine derivatives. These efforts are aimed at creating compounds with potential therapeutic applications, showcasing the compound's versatility in drug development (Dorogov et al., 2006).

Conformational Studies

(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, another related compound, was prepared and its configuration determined by X-ray crystallography. This kind of research is essential for understanding the molecular structure and potential reactivity of these compounds (Ihnatenko et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride is the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . It plays a significant role in mood regulation, anxiety, and appetite.

Mode of Action

This compound acts as an agonist of the 5HT2C receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions inside the cell .

Biochemical Pathways

Upon activation of the 5HT2C receptor, a cascade of intracellular events occurs, including the release of calcium from the endoplasmic reticulum, activation of protein kinase C, and modulation of potassium channels . These events can lead to changes in neuronal excitability and neurotransmitter release .

Result of Action

The activation of the 5HT2C receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of various neurotransmitters, potentially influencing mood, anxiety, and appetite .

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESTUMJPPFCEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716883 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112610-03-4 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)

![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)

![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)